1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-4-nitro-3-propan-2-yloxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGYKLMWRWVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142660-28-2 | |
| Record name | 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Compound Identification and Properties
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS: 2142660-28-2) is characterized by its distinctive molecular structure containing a pyrazole core with three key substituents: a methyl group at N1, a nitro group at C4, and an isopropoxy group at C3. The molecular formula is C₇H₁₁N₃O₃ with a molecular weight of 185.183 g/mol. The compound's structure is definitively identified through several systems:
Structural Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-methyl-4-nitro-3-propan-2-yloxypyrazole |
| Standard InChI | InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 |
| InChIKey | HRSGYKLMWRWVCM-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=NN(C=C1N+[O-])C |
These structural identifiers provide unambiguous identification of the target compound for synthesis purposes and differentiate it from similar pyrazole derivatives.
General Synthetic Approaches for Substituted Pyrazoles
The synthesis of this compound requires careful consideration of reactivity patterns and substitution sequences. Based on established pyrazole chemistry, several general approaches can be considered:
Sequential Functionalization Strategy
This approach involves the sequential introduction of functional groups onto a pyrazole skeleton. For pyrazole derivatives with specific substitution patterns like our target compound, the order of functionalization is critical to achieving regioselectivity. The general sequence may involve:
- N-methylation of a pyrazole precursor
- Introduction of the nitro group at the C4 position
- Installation of the isopropoxy group at the C3 position
This stepwise methodology enables control over regioselectivity but requires multiple synthetic steps and purifications.
Direct Modification of Functionalized Pyrazoles
Specific Preparation Methods
Alkylation-Based Approach
This method begins with 4-nitro-1H-pyrazole derivatives and introduces the methyl and isopropoxy groups through sequential alkylation reactions.
Detailed Procedure
Step 1: N-Methylation
Similar to the methylation of 4-nitro-1H-pyrazole-3-carboxylate derivatives, the following procedure can be adapted:
- Dissolve 4-nitro-1H-pyrazole (1 equivalent) in acetone (10 volumes)
- Add potassium carbonate (1 equivalent) as base
- Add methyl iodide (1.2 equivalents) dropwise
- Stir the mixture at 30°C for 5 hours
- Dilute with water and extract with chloroform
- Dry the organic layer over anhydrous sodium sulfate
- Evaporate the solvent and purify by column chromatography
This step typically yields 1-methyl-4-nitro-1H-pyrazole with yields around 40-45% based on analogous reactions.
Step 2: C3-Isopropoxylation
The introduction of the isopropoxy group at position C3 can be achieved through:
- Dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent (dimethylformamide or acetonitrile)
- Add a strong base (potassium tert-butoxide or sodium hydride)
- Add isopropyl bromide or isopropyl tosylate
- Heat the mixture at 60-80°C for 6-12 hours
- Cool to room temperature, quench with water
- Extract with ethyl acetate, dry, and concentrate
- Purify by column chromatography
The proposed mechanism involves deprotonation at C3, followed by nucleophilic attack on the isopropyl halide or tosylate.
Nitration-Based Approach
This synthetic route begins with 1-methyl-3-(propan-2-yloxy)-1H-pyrazole and introduces the nitro group through a controlled nitration reaction.
Detailed Procedure
Step 1: Preparation of 1-methyl-3-(propan-2-yloxy)-1H-pyrazole
- Dissolve 1-methylpyrazole (1 equivalent) in an appropriate solvent (THF or DMF)
- Add a strong base (sodium hydride or potassium hydroxide)
- Add isopropyl bromide or isopropyl tosylate (1.2 equivalents)
- Stir at elevated temperature (60-80°C) for 8-12 hours
- Work up and purify as appropriate
Step 2: Nitration at C4 Position
Based on nitration methods for pyrazole derivatives:
- Prepare a nitration mixture of fuming sulfuric acid (10 volumes) in a reaction vessel
- Cool to 0-5°C in an ice-water bath
- Slowly add potassium nitrate or sodium nitrate (1.5 equivalents)
- Dropwise add 1-methyl-3-(propan-2-yloxy)-1H-pyrazole solution (1 equivalent)
- Gradually raise temperature to 100-120°C
- Stir for 2-4 hours
- Cool to room temperature and pour into ice water
- Collect the precipitated solid by filtration
- Purify through recrystallization from acetone/water
The nitration reaction must be carefully controlled to ensure regioselectivity for the C4 position and to prevent over-nitration, which could lead to products like those described in the patent for 1-methyl-3,4,5-trinitro-pyrazole.
Direct Synthesis via Nucleophilic Substitution
This approach utilizes the nucleophilic substitution of an appropriate leaving group at the C3 position of 1-methyl-4-nitro-1H-pyrazole with isopropanol.
Detailed Procedure
- Prepare 1-methyl-4-nitro-3-halo-1H-pyrazole (where halo = Cl, Br) using halogenation methods
- Dissolve the halogenated precursor in excess isopropanol (20 volumes)
- Add potassium carbonate or cesium carbonate (2 equivalents)
- Heat at reflux for 12-24 hours
- Cool, filter, and concentrate
- Purify by column chromatography
The mechanism involves protonation of the nitro group, which enhances the electrophilicity of the C3 position, followed by nucleophilic attack by isopropanol and subsequent deprotonation to yield the final product.
Optimization Parameters and Yield Enhancement
Optimizing the synthesis of this compound requires careful control of several reaction parameters:
Temperature Control
Reaction temperature significantly affects both yield and selectivity. For example:
| Reaction Step | Optimal Temperature Range | Effect on Yield |
|---|---|---|
| N-Methylation | 25-30°C | Temperatures >40°C reduce selectivity |
| Nitration | 100-120°C | Lower temperatures decrease rate; higher temperatures increase byproducts |
| Isopropoxylation | 60-80°C | Higher temperatures increase rate but may reduce selectivity |
Solvent Effects
The choice of solvent impacts reaction efficiency:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Acetone | Excellent for methylation reactions | Limited temperature range |
| DMF/DMSO | High solvation capacity for ionic intermediates | Difficult removal, high boiling point |
| Acetonitrile | Good compromise between polarity and boiling point | Moderately expensive |
| Toluene | Useful for water removal in condensation reactions | Poor solvent for polar intermediates |
For the nitration step, using fuming sulfuric acid as both solvent and catalyst provides optimal conditions for controlled nitration at the C4 position.
Catalyst Optimization
Several catalysts can enhance reaction efficiency:
| Catalyst | Application | Typical Loading |
|---|---|---|
| Potassium Carbonate | Methylation, alkoxylation | 1-1.2 equivalents |
| Cesium Carbonate | Challenging alkylations | 1.5-2 equivalents |
| InCl₃ | Enhances regioselectivity | 10-20 mol% |
The use of indium trichloride (InCl₃) as a catalyst has been shown to enhance regioselectivity in related pyrazole syntheses.
Purification and Characterization
Purification Methods
Effective purification is critical for obtaining high-purity this compound:
Column Chromatography : Typically using hexane/ethyl acetate gradients (starting with 4:1 and progressing to 1:1) to separate regioisomers and byproducts.
Recrystallization : From appropriate solvent systems:
- Ethanol/water mixtures (40-45% ethanol)
- Acetone/water systems
- Isopropanol/water (40-45% isopropanol)
Recrystallization is particularly effective for removing colored impurities and achieving high purity (>99%).
Analytical Characterization
The following analytical methods are essential for confirming the structure and purity of the synthesized this compound:
¹H NMR Spectroscopy : Characteristic signals include:
- Methyl group at N1: singlet at approximately δ 3.9-4.0 ppm
- Isopropyl methyl groups: doublet at approximately δ 1.3-1.4 ppm
- Isopropyl methine proton: septet at approximately δ 4.4-4.6 ppm
- Pyrazole C5-H: singlet at approximately δ 7.8-8.2 ppm
¹³C NMR Spectroscopy : Expected signals for:
- N-methyl carbon: δ 38-40 ppm
- Isopropyl methyl carbons: δ 21-23 ppm
- Isopropyl methine carbon: δ 70-72 ppm
- Pyrazole C3, C4, C5: δ 130-160 ppm
Mass Spectrometry : Expected molecular ion peak at m/z 185, with characteristic fragmentation patterns showing loss of the isopropoxy group.
IR Spectroscopy : Characteristic bands include:
- N-O stretching of nitro group: 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹
- C-O stretching of isopropoxy group: 1050-1150 cm⁻¹
- C-H stretching: 2900-3100 cm⁻¹
HPLC Analysis : For purity determination, typically using C18 columns with appropriate mobile phases.
Comparative Analysis of Synthesis Routes
The three proposed synthesis routes can be compared based on several key factors:
| Method | Starting Materials | Advantages | Limitations | Estimated Overall Yield |
|---|---|---|---|---|
| Alkylation-Based | 4-nitro-1H-pyrazole | Fewer steps, commercially available starting materials | Potential regioselectivity issues during methylation | 25-35% |
| Nitration-Based | 1-methylpyrazole | Better control of N-methylation | Harsh nitration conditions, potential over-nitration | 30-40% |
| Direct Nucleophilic Substitution | 1-methyl-4-nitro-3-halo-1H-pyrazole | More regioselective, cleaner reaction | Requires preparation of halogenated precursor | 40-50% |
The nitration-based approach offers a balance between synthetic accessibility and regioselectivity, while the direct nucleophilic substitution may provide higher yields but requires more specialized precursors.
Chemical Reactions Analysis
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and nucleophiles . Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Scientific Research Applications
1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Bioactivity
- Nitro Group vs. Other Electron-Withdrawing Groups: The nitro group at the 4-position (as in the target compound) is a strong electron-withdrawing group, comparable to the 4-nitrophenyl substituent in 1-(4-nitrophenyl)-1H-pyrazole derivatives (e.g., compound 21he in ). In contrast, analogs with electron-donating groups (e.g., methoxy in ) exhibit reduced electrophilicity but improved solubility .
Isopropyloxy vs. Smaller Alkoxy Groups :
The isopropyloxy substituent introduces significant steric hindrance compared to smaller alkoxy groups like methoxy (e.g., in ). Bulkier substituents may reduce binding affinity in enzyme pockets but enhance metabolic stability. For example, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole derivatives () show moderate bioactivity, whereas bulkier groups in the target compound could alter pharmacokinetics .
Physicochemical and Spectroscopic Properties
NMR Spectral Features :
The nitro group deshields adjacent protons, as seen in 1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde (), where aromatic protons resonate at δ 7.5–8.5 ppm. The isopropyloxy group’s methyl protons would appear as a septet (δ ~1.2–1.4 ppm) in 1H-NMR, distinct from methoxy singlets (δ ~3.8 ppm) in analogs .Crystallographic Data : Steric effects from the isopropyloxy group may influence crystal packing, as observed in (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (), where bulky substituents reduce symmetry and increase lattice energy .
Biological Activity
1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₈H₁₂N₄O₃
- Molecular Weight : 212.21 g/mol
- CAS Number : 139756-01-7
- Physical State : Solid, typically white to light yellow powder
- Melting Point : 137.0 to 141.0 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit tumor growth and induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.08 | EGFR inhibition |
| Study B | MDA-MB-231 | Not specified | Synergistic effect with doxorubicin |
In one study, the compound demonstrated significant antiproliferative activity against MCF-7 cells, comparable to established chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
This compound has shown potential in reducing nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating its utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Tyrosine Kinases : Inhibition of specific tyrosine kinases has been noted, contributing to its anticancer effects.
- Cyclooxygenase Inhibition : As mentioned, COX inhibition is crucial for its anti-inflammatory properties.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Combination Therapy with Doxorubicin :
- Antifungal Activity :
Q & A
Q. Optimization Strategies :
- Solvent Selection : Use DMF for NAS to enhance reaction rates due to its high polarity .
- Catalysis : Copper(I) iodide can accelerate etherification reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .
What advanced spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Essential for unambiguous confirmation of the molecular geometry. For example, dihedral angles between the pyrazole ring and substituents (e.g., nitro, isopropoxy) should align with computational models (e.g., <20° deviation) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ 1.2–1.4 ppm, isopropyl CH₃; δ 3.8–4.0 ppm, pyrazole-CH₃) and nitro-proximal protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Carbons adjacent to nitro groups typically resonate at δ 140–150 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
How do substituents (e.g., nitro, isopropoxy) influence the compound’s reactivity and biological activity?
Advanced Analysis (Structure-Activity Relationships):
| Substituent | Effect on Reactivity | Biological Implication | Reference |
|---|---|---|---|
| Nitro (-NO₂) | Enhances electrophilicity; participates in redox reactions. | May confer antimicrobial or antiproliferative activity via nitroreductase activation . | |
| Isopropoxy | Steric hindrance reduces nucleophilic attack at the 3-position. | Improves metabolic stability and lipophilicity, enhancing bioavailability . |
Key Insight : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the 5-position, while the isopropoxy group stabilizes the ring via resonance .
How can conflicting data on reaction yields or biological activities be resolved in studies of this compound?
Q. Methodological Approach :
Reproducibility Checks : Replicate reactions under reported conditions (e.g., 50°C, 16 hours for triazole hybrids vs. 7-hour reflux for pyrazole-aniline derivatives ).
Control Experiments : Test for side reactions (e.g., over-nitration) using TLC monitoring .
Computational Validation : Compare experimental XRD data with DFT-optimized structures to identify structural discrepancies .
Case Study : A 45% yield discrepancy in pyrazole synthesis vs. 61% for triazole hybrids could stem from solvent effects (ethanol vs. THF) or catalyst loading.
What computational tools are effective for predicting the compound’s interactions with biological targets?
Q. Advanced Methodology :
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
Example : Docking studies of analogous nitro-pyrazoles show hydrogen bonding with active-site residues (e.g., Tyr385 in COX-2) .
What strategies mitigate challenges in purifying this compound due to its polar nitro group?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differential solubility of nitro vs. non-nitro byproducts .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Basic Guidelines :
- pH Stability : Nitro groups are stable in acidic conditions (pH 2–6) but degrade under strong bases (pH >10) via hydrolysis .
- Thermal Stability : Decomposition above 150°C (DSC/TGA analysis recommended) .
Experimental Design : Use buffered solutions (pH 7.4) for biological assays and avoid prolonged heating during synthesis .
What are the key differences between this compound and its structural analogs (e.g., 1-methyl-4-nitro-5-carboxy-pyrazole)?
Q. Comparative Analysis :
| Property | 1-Methyl-4-nitro-3-(isopropoxy)-pyrazole | 1-Methyl-4-nitro-5-carboxy-pyrazole |
|---|---|---|
| Solubility | Moderate (logP ~2.1) | High (logP ~0.8 due to -COOH) |
| Reactivity | Electrophilic at C5 | Nucleophilic at C3 (carboxylic acid) |
| Bioactivity | Antimicrobial | Anti-inflammatory |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
